

An In-depth Technical Guide to Methyl 2-amino-4-methylbenzoate

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Compound of Interest

Compound Name: Methyl 2-amino-4-methylbenzoate

Cat. No.: B102188

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methylbenzoate, with the CAS number 18595-17-0, is an aromatic organic compound belonging to the class of anthranilate esters. Its structure, featuring an amino group and a methyl ester ortho to each other on a toluene framework, makes it a potentially valuable building block in organic synthesis. While specific research on this particular isomer is limited, its structural motifs are present in various biologically active molecules and synthetic intermediates. This guide provides a comprehensive overview of the available technical information regarding **Methyl 2-amino-4-methylbenzoate**, including its synthesis, physical and spectral properties, and a discussion of its potential, inferred from related compounds.

Discovery and History

There is a notable absence of specific historical information regarding the discovery or first synthesis of **Methyl 2-amino-4-methylbenzoate** in readily available scientific literature. The focus of early research in this area has predominantly been on its isomers, such as para-aminobenzoic acid (PABA) derivatives, which have established roles in biological systems and as pharmaceutical precursors. The synthesis and study of **Methyl 2-amino-4-methylbenzoate** have likely been driven by its potential as a synthetic intermediate in various chemical research and development programs.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **Methyl 2-amino-4-methylbenzoate**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	18595-17-0	[1][2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2]
Molecular Weight	165.19 g/mol	[1][2]
Appearance	Yellow to brown solid	[3]
Purity	≥ 99% (GC)	[3]
Storage	Store at 0-8 °C	[3]

Table 2: Spectral Data

Spectrum Type	Data	Reference
¹ H NMR	Available	[4]
¹³ C NMR	Data not explicitly found for this isomer, but can be predicted based on related structures.	
IR Spectroscopy	Data not explicitly found for this isomer.	
Mass Spectrometry	Data not explicitly found for this isomer.	

Synthesis of Methyl 2-amino-4-methylbenzoate

The primary and most direct route for the synthesis of **Methyl 2-amino-4-methylbenzoate** is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4-

methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for the esterification of aminobenzoic acids.^{[5][6]}

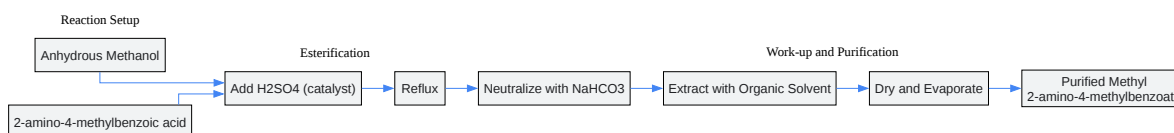
Materials:

- 2-amino-4-methylbenzoic acid
- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4) or Thionyl chloride (SOCl_2) as a catalyst
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- **Neutralization:** Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude **Methyl 2-amino-4-methylbenzoate**.
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.



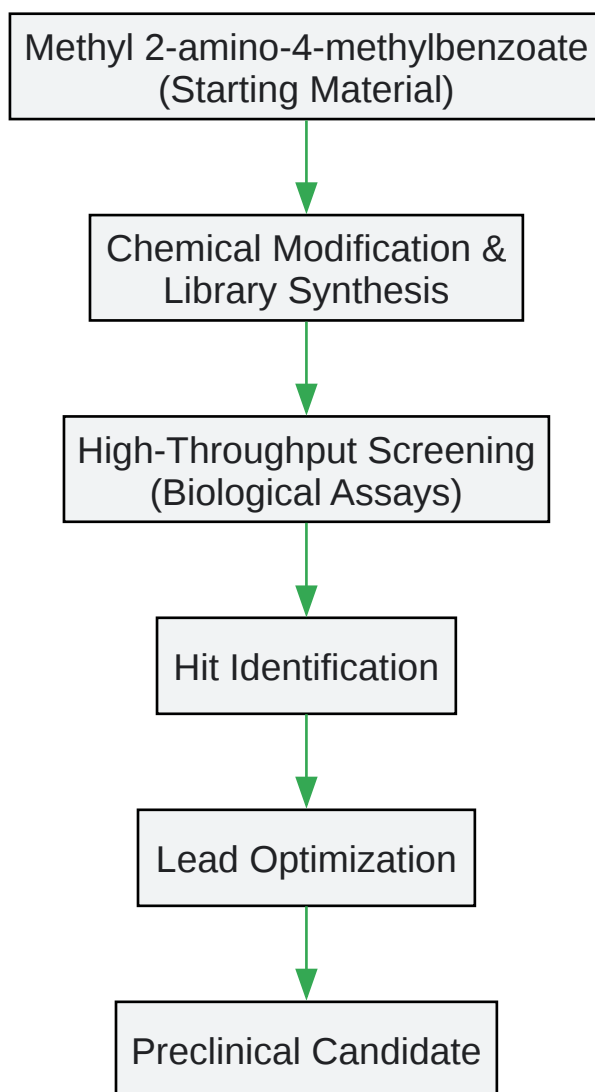
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Caption: Experimental workflow for the synthesis of **Methyl 2-amino-4-methylbenzoate**.

Biological Activity and Drug Development

Currently, there is no specific information in the scientific literature detailing the biological activity of **Methyl 2-amino-4-methylbenzoate** or its involvement in any signaling pathways. However, substituted aminobenzoate derivatives are recognized as important scaffolds in medicinal chemistry.[7] They serve as key intermediates in the synthesis of a variety of pharmaceutical compounds, including analgesics and anti-inflammatory agents.[3] The presence of the amino and ester functional groups allows for diverse chemical modifications, making it a candidate for the generation of compound libraries for drug discovery screening.

The logical relationship for its potential application in drug discovery would follow a standard preclinical development path.



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